1-[3-(Trifluoromethyl)anilino]butan-2-one
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Overview
Description
1-[3-(Trifluoromethyl)anilino]butan-2-one is an organic compound that features a trifluoromethyl group attached to an aniline moiety, which is further connected to a butan-2-one structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Trifluoromethyl)anilino]butan-2-one typically involves the reaction of 3-(trifluoromethyl)aniline with butan-2-one under specific conditions. One common method is the nucleophilic substitution reaction where the aniline derivative reacts with a halogenated butan-2-one in the presence of a base to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[3-(Trifluoromethyl)anilino]butan-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like N-bromosuccinimide (NBS) can be used for bromination at the benzylic position.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-[3-(Trifluoromethyl)anilino]butan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1-[3-(Trifluoromethyl)anilino]butan-2-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1-[3-(Trifluoromethyl)anilino]propan-2-one
- 1-[3-(Trifluoromethyl)anilino]pentan-2-one
- 1-[3-(Trifluoromethyl)anilino]hexan-2-one
Uniqueness
1-[3-(Trifluoromethyl)anilino]butan-2-one is unique due to its specific combination of the trifluoromethyl group and the butan-2-one structure. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in various applications .
Properties
CAS No. |
113940-08-2 |
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Molecular Formula |
C11H12F3NO |
Molecular Weight |
231.21 g/mol |
IUPAC Name |
1-[3-(trifluoromethyl)anilino]butan-2-one |
InChI |
InChI=1S/C11H12F3NO/c1-2-10(16)7-15-9-5-3-4-8(6-9)11(12,13)14/h3-6,15H,2,7H2,1H3 |
InChI Key |
JTMMCSWOPJOAJG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CNC1=CC=CC(=C1)C(F)(F)F |
Origin of Product |
United States |
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